BenchChemオンラインストアへようこそ!

Noracymethadol, (-)-

Opioid Receptor Pharmacology Radioligand Binding Assay Structure-Activity Relationship

(-)-Noracymethadol (CAS 43033-71-2), also designated L-α-acetylnormethadol or nor-LAAM, is the levorotatory stereoisomer of the synthetic opioid noracymethadol and serves as the primary active metabolite of levacetylmethadol (LAAM). This compound is characterized as a diphenylmethane-derivative opioid agonist with two defined stereocenters.

Molecular Formula C22H29NO2
Molecular Weight 339.5 g/mol
CAS No. 43033-71-2
Cat. No. B1207045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNoracymethadol, (-)-
CAS43033-71-2
Synonyms1 alpha-acetylnormethadol
6-(methylamino)-4,4-diphenyl-3-heptanol acetate
l-alpha-noracetylmethadol
N-desmethyl-1-alpha-acetylmethadol
NLAAM
nor-LAAM
noracetylmethadol
paracymethadol
paracymethadol hydrochloride
paracymethadol hydrochloride, (R*,R*)-(+-)-isomer
paracymethadol hydrochloride, (S-(R*,R*))-isomer
paracymethadol, (R*,R*)-(+-)-isomer
paracymethadol, (R-(R*,R*))-isomer
paracymethadol, (S-(R*,R*))-(-)-isome
Molecular FormulaC22H29NO2
Molecular Weight339.5 g/mol
Structural Identifiers
SMILESCCC(C(CC(C)NC)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C
InChIInChI=1S/C22H29NO2/c1-5-21(25-18(3)24)22(16-17(2)23-4,19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15,17,21,23H,5,16H2,1-4H3/t17-,21-/m0/s1
InChIKeyVWCUGCYZZGRKEE-UWJYYQICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Noracymethadol, (-)- (CAS 43033-71-2): A High-Potency LAAM Metabolite for Opioid Pharmacology Research


(-)-Noracymethadol (CAS 43033-71-2), also designated L-α-acetylnormethadol or nor-LAAM, is the levorotatory stereoisomer of the synthetic opioid noracymethadol and serves as the primary active metabolite of levacetylmethadol (LAAM) [1]. This compound is characterized as a diphenylmethane-derivative opioid agonist with two defined stereocenters. Unlike the racemic mixture, the (-)-isomer exhibits substantially greater binding affinity and functional potency at the mu-opioid receptor, making it the pharmacologically relevant species for metabolism and drug discrimination studies [2]. Its status as a Schedule I controlled substance and its role as an analytical reference standard for LAAM metabolism research underscore its specialized scientific utility rather than any clinical application.

Why Noracymethadol, (-)- Cannot Be Substituted with LAAM, Dinor-LAAM, or Racemic Noracymethadol in Specialized Research


Generic substitution fails for (-)-noracymethadol because its pharmacological profile is not interchangeable with its parent drug LAAM, its downstream metabolite dinor-LAAM, or the racemic mixture. Stereochemistry dictates receptor engagement: the levorotatory isomer binds the mu-opioid receptor with a Ki approximately 130-fold lower than LAAM itself, translating into >80,000-fold greater functional potency [1]. In vivo, the compound is 6–12 times more potent than LAAM in acute antinociception and 9 times more potent in suppressing opioid withdrawal [2]. Furthermore, clinical data indicate that racemic noracymethadol produces an analgesia-to-side-effect ratio distinct from morphine, with a lower incidence of nausea and dizziness at equianalgesic doses [3]. These quantitative distinctions render the specific (-)-isomer indispensable for studies requiring precise pharmacokinetic-pharmacodynamic modeling or receptor occupancy assessments.

Quantitative Differentiation of Noracymethadol, (-)- from LAAM, Dinor-LAAM, and Morphine


Mu-Opioid Receptor Binding Affinity: Noracymethadol, (-)- vs. LAAM

Noracymethadol, (-)- (nor-LAAM) demonstrates substantially higher mu-opioid receptor (MOR) binding affinity compared to the parent drug LAAM. In radioligand displacement assays, the Ki of nor-LAAM is 5.6 nM, whereas LAAM exhibits a Ki of 740 nM—a 132-fold difference [1]. Functional potency measured by IC50 shows an even larger disparity: 1.2 nM for nor-LAAM versus 100,000 nM for LAAM, representing an 83,333-fold enhancement [1]. This differential is critical for selecting the appropriate ligand for occupancy-based studies.

Opioid Receptor Pharmacology Radioligand Binding Assay Structure-Activity Relationship

In Vivo Antinociceptive Potency: Noracymethadol, (-)- Relative to LAAM and Dinor-LAAM in the Dog Model

In the chronic spinal dog model, intravenous administration of nor-LAAM produced acute antinociception that was 6 to 12 times more potent than LAAM when measured by nociceptive reflex suppression [1]. In the same study, dinor-LAAM was only 1.5 to 3 times as potent as LAAM, establishing nor-LAAM as the most potent metabolite in this series [1]. This gradient of activity guides dose selection for pharmacodynamic investigations.

In Vivo Pharmacology Acute Pain Opioid Potency Ratio

Withdrawal Suppression Efficacy: Noracymethadol, (-)- Demonstrates 9-Fold Superiority over LAAM and Dinor-LAAM

In morphine-dependent dogs (125 mg/day maintenance), nor-LAAM was 9 times as potent as either LAAM or dinor-LAAM in suppressing spontaneous opioid withdrawal signs 40 hours after the last morphine dose [1]. This pronounced efficacy in alleviating abstinence indicates that nor-LAAM is the primary metabolite responsible for the clinical utility of LAAM in opioid substitution therapy [1].

Opioid Dependence Withdrawal Suppression Functional Potency

Clinical Side-Effect Profile: Noracymethadol vs. Morphine in Postpartum Analgesia

A double-blind clinical trial in postpartum patients compared single oral doses of noracymethadol (2.5–40 mg) with morphine (15–120 mg) for pain relief [1]. The compound produced analgesia comparable to morphine but with a notably lower incidence of nausea, dizziness, and drowsiness, as reported in subsequent summary data [2]. This differentiated tolerability profile is an important consideration for studies modeling patient acceptability.

Clinical Pharmacology Side-Effect Profile Analgesic Equivalence

Metabolic Stability and CYP3A4-Mediated Bioactivation: Noracymethadol, (-)- as a Reference Substrate for P450 Studies

(-)-Noracymethadol (nor-LAAM) is both a product and a substrate of cytochrome P450 3A4 (CYP3A4). Human liver microsome studies demonstrate that nor-LAAM metabolism is predominantly catalyzed by CYP3A4, with atypical biphasic kinetics indicative of two binding sites [1]. Unlike LAAM, which requires sequential N-demethylation for bioactivation, nor-LAAM is already the active entity, making it a cleaner probe for assessing CYP3A4-mediated clearance without confounding prodrug activation variables [2].

Drug Metabolism CYP3A4 Pharmacokinetics

Recommended Procurement Scenarios for Noracymethadol, (-)- Based on Verified Differential Evidence


Mu-Opioid Receptor Occupancy and Radioligand Displacement Assays

Given its 132-fold higher binding affinity (Ki 5.6 nM) compared to LAAM, (-)-noracymethadol is the preferred reference standard for MOR binding studies requiring high-affinity ligand controls. Its low-nanomolar Ki ensures robust signal in competitive displacement experiments, enabling precise determination of test compound affinities [1].

In Vivo Dose-Response Modeling of Opioid Antinociception and Withdrawal Suppression

The demonstrated 6–12× antinociceptive potency advantage over LAAM and 9× withdrawal suppression superiority support the use of (-)-noracymethadol as a high-potency positive control in rodent or non-human primate models of pain and opioid dependence. Lower required doses translate to reduced injection volumes and minimized formulation challenges [1].

Cytochrome P450 3A4 Metabolic Probe Development

As an active metabolite that is also a CYP3A4 substrate with biphasic kinetics, (-)-noracymethadol can serve as a specialized probe substrate for investigating atypical CYP3A4 kinetics and drug-drug interaction potential. Its use circumvents the need for prodrug bioactivation that complicates LAAM-based metabolic studies [1].

Forensic and Analytical Reference Standard for LAAM Metabolism

The compound is an essential certified reference material for toxicology laboratories quantifying LAAM and its metabolites in biological matrices. Its distinct chromatographic and mass spectral signature—derived from the defined (3S,6S) stereochemistry—enables unambiguous identification and quantification in forensic casework [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Noracymethadol, (-)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.